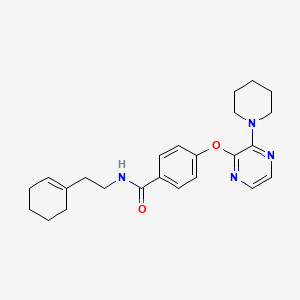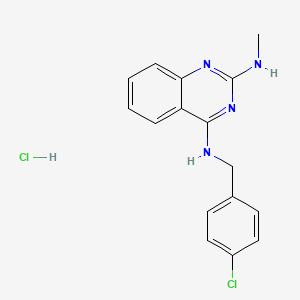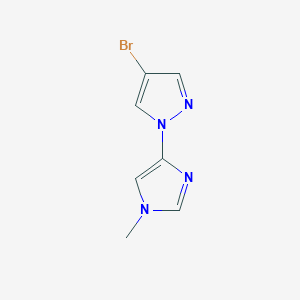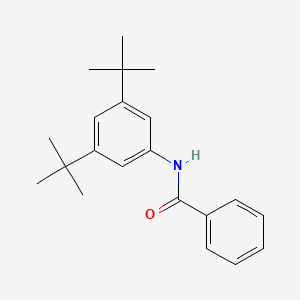
N-(3,5-DI-Tert-butylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-DI-Tert-butylphenyl)benzamide: is an organic compound characterized by the presence of a benzamide group attached to a phenyl ring substituted with two tert-butyl groups at the 3 and 5 positions. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common method for synthesizing N-(3,5-DI-Tert-butylphenyl)benzamide involves the condensation of 3,5-di-tert-butylbenzoic acid with aniline in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically occurs under reflux conditions, resulting in the formation of the desired benzamide.
Ritter Reaction: Another method involves the Ritter reaction, where 3,5-di-tert-butylbenzyl alcohol reacts with benzonitrile in the presence of a strong acid catalyst like sulfuric acid. This reaction proceeds through the formation of a carbocation intermediate, which then reacts with the nitrile to form the benzamide.
Industrial Production Methods: Industrial production of this compound often employs the Ritter reaction due to its efficiency and high yield. The process involves large-scale reactors and stringent control of reaction conditions to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions:
Oxidation: N-(3,5-DI-Tert-butylphenyl)benzamide can undergo oxidation reactions, particularly at the tert-butyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which targets the amide group, converting it to an amine.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, especially at the positions ortho and para to the amide group. Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid for nitration.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of N-(3,5-DI-Tert-butylphenyl)amine.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
科学的研究の応用
Chemistry: N-(3,5-DI-Tert-butylphenyl)benzamide is used as a precursor in the synthesis of various organic compounds. Its stability and reactivity make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its structural features allow it to interact with specific biological targets, making it useful in drug discovery and development.
Medicine: this compound has been investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to modulate specific molecular pathways makes it a candidate for further pharmacological studies.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties contribute to the development of high-performance polymers and coatings.
作用機序
The mechanism of action of N-(3,5-DI-Tert-butylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl groups provide steric hindrance, influencing the binding affinity and selectivity of the compound. The amide group can form hydrogen bonds with target molecules, stabilizing the interaction and modulating the activity of the target.
類似化合物との比較
N-(3,5-DI-Tert-butylphenyl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.
N-(3,5-DI-Tert-butylphenyl)urea: Contains a urea group instead of a benzamide group.
N-(3,5-DI-Tert-butylphenyl)thiourea: Similar to the urea derivative but with a sulfur atom replacing the oxygen.
Uniqueness: N-(3,5-DI-Tert-butylphenyl)benzamide is unique due to its specific combination of tert-butyl groups and a benzamide moiety. This combination imparts distinct chemical and physical properties, such as enhanced stability and specific reactivity patterns, making it valuable in various applications.
特性
IUPAC Name |
N-(3,5-ditert-butylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO/c1-20(2,3)16-12-17(21(4,5)6)14-18(13-16)22-19(23)15-10-8-7-9-11-15/h7-14H,1-6H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMEKVECNAMOXAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)NC(=O)C2=CC=CC=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-cyclopropyl-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide](/img/structure/B2519341.png)
![6-Bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2519342.png)
![4-[(4-Methoxypyrimidin-2-yl)amino]benzoic acid](/img/structure/B2519343.png)

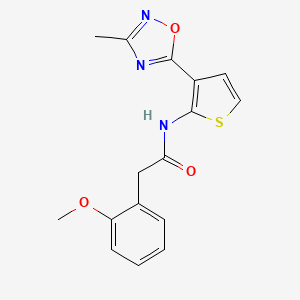
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(phenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2519347.png)

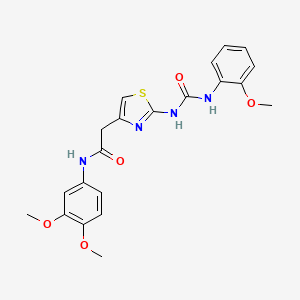
![(2E)-1-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B2519356.png)
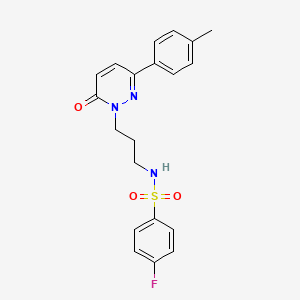
![N'-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-(3-ethoxypropyl)ethanediamide](/img/structure/B2519359.png)
